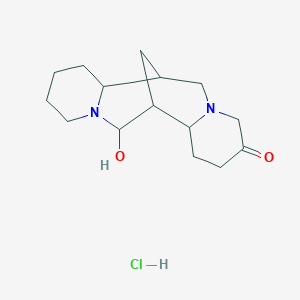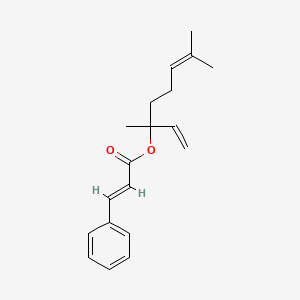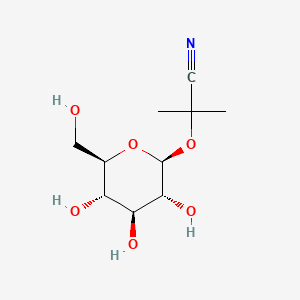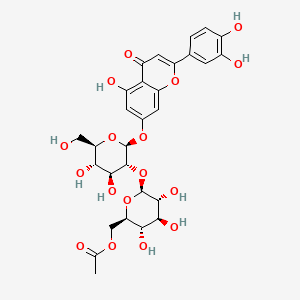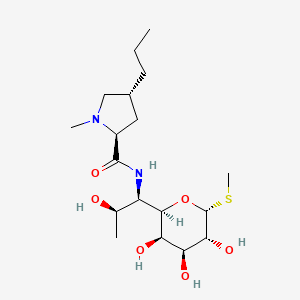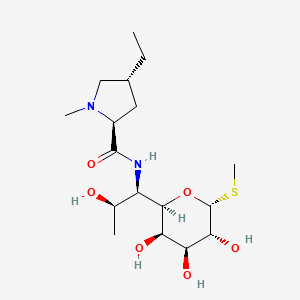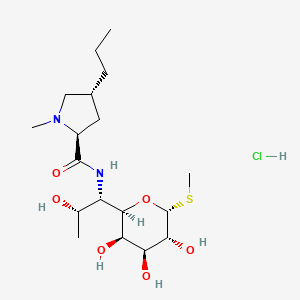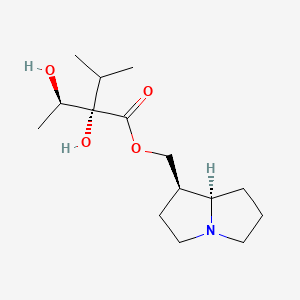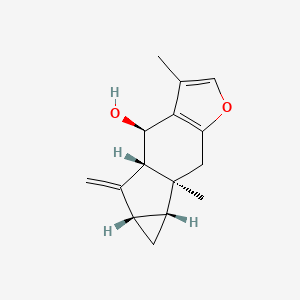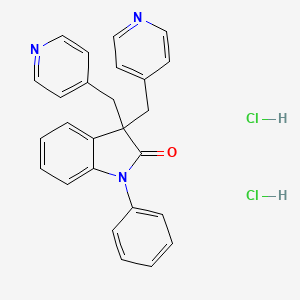
Linopirdine dihydrochloride
Übersicht
Beschreibung
Linopirdine dihydrochloride is a blocker of KV7 (KCNQ) voltage-gated potassium channels . It blocks KV7.1 + 7.3 (KCNQ2 + 3) / M-currents (IC50 = 4 - 7 μM) and KV7.1 (KCNQ1) homomeric channels (IC50 = 8.9 μM) . It augments hippocampal ACh release and is a cognitive enhancer following oral administration in vivo .
Molecular Structure Analysis
The molecular formula of Linopirdine dihydrochloride is C26H23Cl2N3O . The molecular weight is 464.39 . The chemical name is 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-indol-2-one dihydrochloride .Chemical Reactions Analysis
Linopirdine dihydrochloride is a state-dependent inhibitor that favors the activated-subunit of neuronal Kv7/KCNQ channels . It increases the intracellular calcium concentration in HEK293 cells .Physical And Chemical Properties Analysis
Linopirdine dihydrochloride is a solid . It is soluble to 100 mM in water and to 100 mM in DMSO . The storage conditions recommended are desiccation at room temperature .Wissenschaftliche Forschungsanwendungen
Linopirdine dihydrochloride is a compound with several scientific research applications. Here’s a detailed analysis focusing on unique applications:
Neurotransmitter Release Enhancement
Linopirdine dihydrochloride enhances neurotransmitter release, particularly acetylcholine, in the brain. This is demonstrated using a two-pulse K±depolarization paradigm in superfused rat brain slices preloaded with [3H]choline .
Cognitive Enhancement
Due to its ability to augment hippocampal acetylcholine release, linopirdine dihydrochloride is studied as a cognitive enhancer, potentially improving learning and memory functions .
Voltage-Gated Potassium Channel Blocker
It acts as a blocker of K V 7 (KCNQ) voltage-gated potassium channels, which are involved in regulating neuronal excitability .
Alzheimer’s Disease Research
Linopirdine dihydrochloride is involved in research related to Alzheimer’s Disease (AD), as it may play a role in understanding the disease and developing therapies .
Glutamate Release
It increases hippocampal CA3-schaffer collateral mediated glutamate release onto CA1 pyramidal neurons, which is significant for synaptic transmission and plasticity .
Synthesis and Chemical Analysis
The synthesis of linopirdine dihydrochloride follows specific chemical processes, and its analysis contributes to the understanding of its pharmacological properties .
Wirkmechanismus
Target of Action
Linopirdine dihydrochloride primarily targets the KCNQ2/3 heteromer M current . These are voltage-gated potassium channels that play a crucial role in regulating the excitability of neurons . Linopirdine also blocks homomeric KCNQ1 and KCNQ4 voltage-gated potassium channels .
Mode of Action
Linopirdine dihydrochloride acts by blocking the KCNQ2/3 heteromer M current with an IC50 of 2.4 micromolar . This action results in the disinhibition of acetylcholine release and an increase in hippocampal CA3-schaffer collateral mediated glutamate release onto CA1 pyramidal neurons .
Biochemical Pathways
The blocking of the KCNQ2/3 heteromer M current by Linopirdine dihydrochloride affects the neuronal excitability, leading to increased neurotransmitter release . This action can influence various biochemical pathways, particularly those involving acetylcholine and glutamate, two key neurotransmitters in the brain .
Pharmacokinetics
It’s known that the compound has oral bioavailability
Result of Action
The result of Linopirdine dihydrochloride’s action is an enhancement of cognition . By increasing the release of acetylcholine and glutamate in the brain, it can improve performance in learning and memory tasks . In a murine model, Linopirdine was able to nearly completely reverse the senescence-related decline in cortical c-FOS .
Zukünftige Richtungen
Research on Linopirdine dihydrochloride and related compounds is ongoing. For example, studies have identified novel KCNQ4 variants related to diverse auditory phenotypes . These variants may constitute therapeutic targets that can be manipulated by the PIP2 level and KCNQ-regulating drugs under the physiological context of heterozygous expression . This research contributes to the establishment of a genotype/mechanism-based therapeutic portfolio for DFNA2 .
Eigenschaften
IUPAC Name |
1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVVHCGTTNRYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

